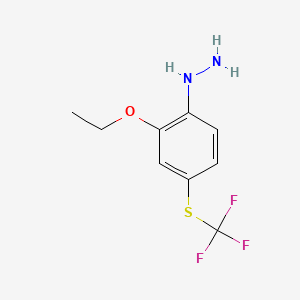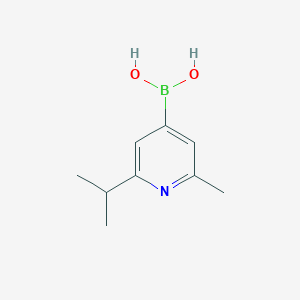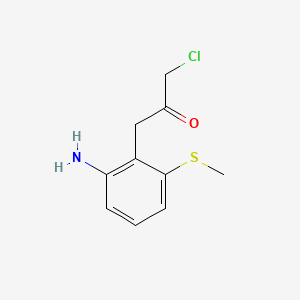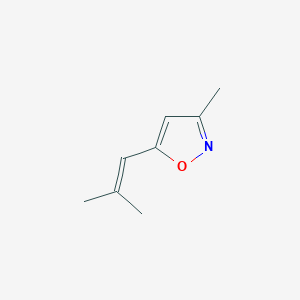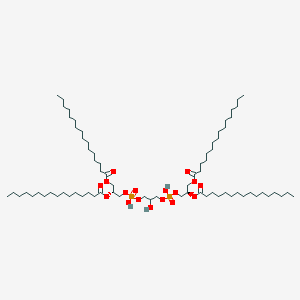
Tetrahexadecanoyl cardiolipin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cardiolipin (16:0/16:0/16:0/16:0), also known as tetrapalmitoyl cardiolipin, is a unique phospholipid primarily found in the inner mitochondrial membrane. It plays a crucial role in maintaining mitochondrial function and integrity. This compound is characterized by its four palmitic acid chains, which contribute to its distinctive structure and function .
準備方法
Synthetic Routes and Reaction Conditions: Cardiolipin (16:0/16:0/16:0/16:0) can be synthesized through a series of enzymatic reactions. In humans, it is synthesized by cardiolipin synthase from phosphatidylglycerol and cytidinediphosphate-diacylglycerol . The process involves the transfer of palmitic acid chains to the glycerol backbone, resulting in the formation of the tetrapalmitoyl structure.
Industrial Production Methods: Industrial production of cardiolipin involves the extraction and purification from biological sources, such as bovine heart mitochondria. The process includes lipid extraction, chromatographic separation, and purification to achieve high purity levels .
化学反応の分析
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in mitochondrial dysfunction and apoptosis .
Common Reagents and Conditions: Common reagents used in the reactions of cardiolipin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under physiological conditions, with pH and temperature optimized for specific enzymatic activities .
Major Products Formed: The major products formed from the oxidation of cardiolipin include hydroperoxides and aldehydes, which can further react to form secondary products. These products are often involved in signaling pathways related to cell death and inflammation .
科学的研究の応用
Cardiolipin (16:0/16:0/16:0/16:0) has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.
Biology: Plays a critical role in mitochondrial bioenergetics and membrane dynamics.
Medicine: Alterations in cardiolipin composition are associated with various diseases, including Barth syndrome, heart failure, and neurodegenerative disorders.
作用機序
Cardiolipin exerts its effects by interacting with various mitochondrial proteins and enzymes. It stabilizes the structure of the mitochondrial membrane and facilitates the formation of supercomplexes involved in oxidative phosphorylation. Cardiolipin also participates in the regulation of apoptosis by interacting with cytochrome c and other pro-apoptotic factors .
類似化合物との比較
Cardiolipin (16:0/16:0/16:0/16:0) is unique due to its four palmitic acid chains, which distinguish it from other cardiolipin species that may contain different fatty acid compositions. Similar compounds include:
Cardiolipin (160/181/160/181): Contains a mix of palmitic and oleic acid chains, resulting in different biophysical properties.
Cardiolipin (182/182/182/182): Predominantly found in heart tissue, with linoleic acid chains contributing to its role in mitochondrial function.
Cardiolipin (16:0/16:0/16:0/16:0) is particularly significant for its role in stabilizing mitochondrial membranes and its involvement in various cellular processes.
特性
分子式 |
C73H142O17P2 |
|---|---|
分子量 |
1353.8 g/mol |
IUPAC名 |
[(2R)-3-[[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C73H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)/t68-,69-/m1/s1 |
InChIキー |
GRTNLBQYBYZCCM-ULKDXPJMSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
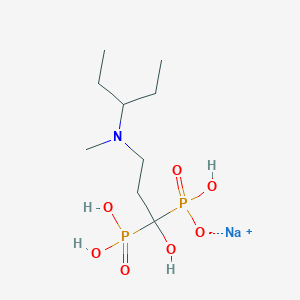

![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
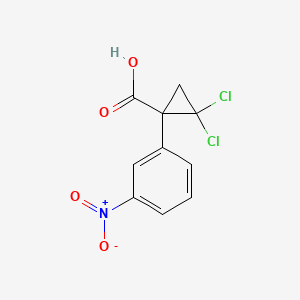

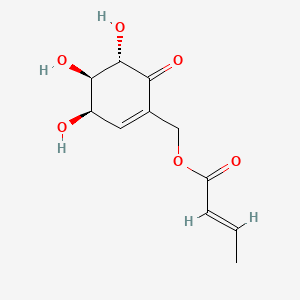
![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)
